molecular formula C20H27N3O3 B8236824 benzyl (1-(tert-butyl)-3-((1S,3S)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate

benzyl (1-(tert-butyl)-3-((1S,3S)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate

Cat. No.: B8236824
M. Wt: 357.4 g/mol
InChI Key: XAKMHSGRYJJSDE-HOTGVXAUSA-N
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Description

Benzyl (1-(tert-butyl)-3-((1S,3S)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate is a complex organic compound featuring a benzyl group, a tert-butyl group, a hydroxycyclopentyl moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzyl alcohol, tert-butylamine, and cyclopentanone.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of benzyl (1-(tert-butyl)-3-((1S,3S)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrazole ring or the carbonyl groups, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield cyclopentanone derivatives, while reduction of the pyrazole ring can produce pyrazolidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, benzyl (1-(tert-butyl)-3-((1S,3S)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features make it a candidate for drug design targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of benzyl (1-(tert-butyl)-3-((1S,3S)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the hydroxycyclopentyl group can form additional hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (1-(tert-butyl)-3-(cyclopentyl)-1H-pyrazol-5-yl)carbamate: Lacks the hydroxy group, resulting in different reactivity and binding properties.

    Benzyl (1-(tert-butyl)-3-((1S,3S)-3-methoxycyclopentyl)-1H-pyrazol-5-yl)carbamate: Contains a methoxy group instead of a hydroxy group, affecting its chemical behavior.

Uniqueness

The presence of the hydroxy group in benzyl (1-(tert-butyl)-3-((1S,3S)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate provides unique reactivity and binding characteristics, making it distinct from similar compounds. This functional group enhances its potential for forming hydrogen bonds, which can be crucial in biological interactions and chemical reactions.

Properties

IUPAC Name

benzyl N-[2-tert-butyl-5-[(1S,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-20(2,3)23-18(12-17(22-23)15-9-10-16(24)11-15)21-19(25)26-13-14-7-5-4-6-8-14/h4-8,12,15-16,24H,9-11,13H2,1-3H3,(H,21,25)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKMHSGRYJJSDE-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C2CCC(C2)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C(=CC(=N1)[C@H]2CC[C@@H](C2)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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